molecular formula C4H8ClNO B6207013 N-(but-3-yn-1-yl)hydroxylamine hydrochloride CAS No. 2703779-01-3

N-(but-3-yn-1-yl)hydroxylamine hydrochloride

Cat. No.: B6207013
CAS No.: 2703779-01-3
M. Wt: 121.6
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Description

N-(but-3-yn-1-yl)hydroxylamine hydrochloride: is a chemical compound with the molecular formula C4H8ClNO . It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a but-3-yn-1-yl group. This compound is of interest in various chemical and industrial applications due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(but-3-yn-1-yl)hydroxylamine hydrochloride typically involves the reaction of hydroxylamine hydrochloride with but-3-yn-1-yl bromide. The reaction is carried out in an aqueous medium, often with the presence of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include:

    Temperature: Room temperature to slightly elevated temperatures (20-40°C).

    Solvent: Water or a mixture of water and an organic solvent like ethanol.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: N-(but-3-yn-1-yl)hydroxylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution process.

Major Products Formed:

    Oxidation: Formation of oximes or nitroso compounds.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted hydroxylamine derivatives.

Scientific Research Applications

N-(but-3-yn-1-yl)hydroxylamine hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various nitrogen-containing compounds.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving hydroxylamine derivatives.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with hydroxylamine moieties.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(but-3-yn-1-yl)hydroxylamine hydrochloride involves its reactivity with various chemical species. The hydroxylamine group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is exploited in organic synthesis to form new carbon-nitrogen bonds. The but-3-yn-1-yl group provides additional reactivity, allowing for further functionalization and modification of the compound.

Comparison with Similar Compounds

  • N-tert-Butylhydroxylamine hydrochloride
  • N-methylhydroxylamine hydrochloride
  • N-ethylhydroxylamine hydrochloride

Comparison: N-(but-3-yn-1-yl)hydroxylamine hydrochloride is unique due to the presence of the but-3-yn-1-yl group, which imparts distinct reactivity compared to other hydroxylamine derivatives. This makes it particularly useful in applications requiring specific functionalization and reactivity patterns.

Properties

CAS No.

2703779-01-3

Molecular Formula

C4H8ClNO

Molecular Weight

121.6

Purity

95

Origin of Product

United States

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